9-Cyclopentyladenine monomethanesulfonate is a synthetic compound belonging to the class of adenine derivatives. It is recognized for its potential biological activities, particularly in the context of plant growth regulation and cytokinins. This compound exhibits structural features that enable it to interact with various biological systems, making it a subject of interest in both agricultural and pharmaceutical research.
The compound is derived from adenine, a purine nucleobase that plays a critical role in cellular metabolism and energy transfer. The cyclopentyl group attached to the adenine core modifies its properties, enhancing its activity and specificity towards certain biological targets. The synthesis of 9-Cyclopentyladenine monomethanesulfonate typically involves organic synthesis techniques that incorporate cyclopentyl moieties into the adenine structure.
9-Cyclopentyladenine monomethanesulfonate is classified as a cytokinin, which are plant hormones that promote cell division and growth. Its classification as a purine derivative allows it to be studied within the realms of biochemistry and pharmacology, particularly in relation to its effects on plant physiology and potential therapeutic applications in human health.
The synthesis of 9-Cyclopentyladenine monomethanesulfonate can be achieved through several methods, primarily involving the alkylation of adenine derivatives. A common approach includes:
The molecular structure of 9-Cyclopentyladenine monomethanesulfonate can be represented as follows:
The structure consists of an adenine core with a cyclopentyl group at the 9-position and a methanesulfonate group attached to one of the nitrogen atoms.
9-Cyclopentyladenine monomethanesulfonate participates in various chemical reactions typical for nucleobase derivatives:
The mechanism of action for 9-Cyclopentyladenine monomethanesulfonate primarily involves its role as a cytokinin:
Research indicates that this compound can effectively promote shoot regeneration in plant tissue cultures, demonstrating its utility in agricultural biotechnology.
Characterization techniques such as infrared spectroscopy and high-performance liquid chromatography are used to analyze purity and confirm structural integrity.
9-Cyclopentyladenine monomethanesulfonate (9-CP-Ade) exerts its inhibitory effect through targeted interaction with the purine (P)-site domain of adenylyl cyclase (AC). This site, distinct from the catalytic ATP-binding pocket, facilitates a non-competitive, dead-end, post-transition state mechanism of inhibition [1] [8]. Structurally, 9-CP-Ade belongs to the class of 9-substituted adenine derivatives characterized by a cyclopentyl group at the N⁹ position of the adenine ring. This substitution enhances chemical and metabolic stability compared to other adenine nucleoside analogs [1] [3].
Kinetic analyses reveal that P-site ligands like 9-CP-Ade bind preferentially to the enzyme-substrate complex after ATP hydrolysis and cAMP release, stabilizing a conformationally constrained state that prevents subsequent catalytic cycles. This mechanism differs fundamentally from competitive inhibitors that target the substrate-binding cleft directly. The inhibitory potency (IC₅₀) of 9-CP-Ade in detergent-dispersed rat brain preparations is approximately 100 μM [2] [3], consistent with its classification as a potent small-molecule AC inhibitor.
Table 1: Kinetic Profile of 9-CP-Ade in Adenylyl Cyclase Inhibition
Parameter | Value | Experimental Context |
---|---|---|
Inhibition Mechanism | Non-competitive | P-site binding |
IC₅₀ | ~100 μM | Rat brain membrane preparations |
Binding Site | Composite C1-C2 domain | Catalytic cleft interface |
Specificity | Broad AC isozymes | Excludes bacterial/soluble AC (Type X) |
Studies utilizing rat brain membrane preparations demonstrate that 9-CP-Ade effectively suppresses cAMP synthesis by targeting multiple membrane-bound AC isozymes prevalent in neural tissue. The compound’s cell-permeable properties enable rapid intracellular access, where it reduces basal and hormone-stimulated cAMP accumulation without requiring metabolic activation [1] [3] [8].
Electrophysiological research in thalamic reticular nucleus (TRN) neurons provides functional insights: 9-CP-Ade (100 μM) abolishes propofol-induced depression of electrical synaptic strength by inhibiting the adenylyl cyclase-cAMP-PKA signaling cascade. This effect is replicated by the PKA inhibitor KT5720, confirming cAMP synthesis blockade as the primary mechanism. Crucially, 9-CP-Ade application alone does not alter baseline synaptic coupling, indicating its action is contingent upon upstream GABAB receptor activation [5].
The inhibition by 9-CP-Ade exemplifies allosteric regulation through conformational selection. AC isozymes exist in equilibrium between oligomeric states with distinct catalytic efficiencies. P-site inhibitors preferentially bind to and stabilize low-activity conformations generated during the catalytic cycle [4] [9].
The composite C1-C2 catalytic domain of AC undergoes dynamic hinge-bending motions during substrate turnover. 9-CP-Ade binds at the interface of these domains, restricting the flexibility required for adopting catalytically competent conformations. This allosteric effect explains its non-competitive kinetics: inhibitor binding is orthogonal to substrate access but disrupts the transition state geometry essential for phosphoryl transfer [1] [4] [9]. Notably, forskolin (a direct AC activator) binds adjacent to the P-site but stabilizes the closed domain conformation, contrasting with 9-CP-Ade’s action [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7